Benzyl bis(2-bromoethyl)carbamate

Vue d'ensemble

Description

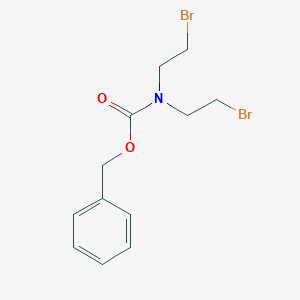

Benzyl bis(2-bromoethyl)carbamate is a useful research compound. Its molecular formula is C12H15Br2NO2 and its molecular weight is 365.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Benzyl bis(2-bromoethyl)carbamate is a synthetic linker that can be used to synthesize alkylated azetidines and aziridines . The primary targets of this compound are the enzymes involved in the synthesis of these compounds.

Mode of Action

The compound interacts with its targets by acting as a linker in the synthesis of alkylated azetidines and aziridines . The amide bond is created by condensation of an amine with an acid chloride or acid anhydride . The skeleton of benzyl (2-bromoethyl)carbamate is created by substitution of a hydrogen atom on the nitrogen atom in the amide bond with a bromine atom .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of alkylated azetidines and aziridines . These compounds have various applications, including in the synthesis of drugs targeting the central nervous system, such as Alzheimer’s disease .

Result of Action

The molecular and cellular effects of this compound’s action would be the successful synthesis of the desired alkylated azetidines and aziridines . These compounds could then exert their own effects, depending on their specific structures and targets.

Activité Biologique

Benzyl bis(2-bromoethyl)carbamate is a synthetic compound primarily recognized for its role as a linker in organic synthesis, particularly in the formation of alkylated azetidines and aziridines. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by its structural formula, which includes two bromoethyl groups attached to a benzyl carbamate moiety. The synthesis typically involves the reaction of benzyl carbamate with 2-bromoethyl bromide in the presence of a base such as triethylamine, often conducted in solvents like N,N-dimethylformamide (DMF) at elevated temperatures .

Target of Action : The compound acts primarily as a synthetic linker in organic chemistry, facilitating the formation of more complex molecules such as alkylated azetidines and aziridines. These products have potential applications in medicinal chemistry due to their biological activity.

Mode of Action : The mechanism involves nucleophilic substitution where the bromoethyl groups react with nucleophiles, leading to the formation of new carbon-nitrogen bonds. This process is crucial in constructing various nitrogen-containing heterocycles that exhibit biological properties .

Biochemical Pathways

The biochemical pathways affected by this compound include:

- Synthesis of Alkylated Azetidines and Aziridines : These compounds can interact with biological targets, potentially influencing cellular processes.

- Inhibition of Cytochrome P450 Enzymes : Preliminary data suggest that this compound may inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are involved in drug metabolism .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study focused on its derivatives showed significant activity against various bacterial strains, suggesting potential applications as antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Results indicated that certain concentrations led to reduced cell viability, highlighting its potential as an anticancer agent. Specific IC50 values were recorded for different cell lines, demonstrating dose-dependent effects .

Plant Growth Stimulation

Another interesting application noted was the compound's effect on plant growth. Studies showed that it stimulated seed germination and early growth in cotton plants, indicating potential use in agricultural applications .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H14Br2N2O2 |

| Molecular Weight | 343.15 g/mol |

| Log P (Octanol-Water Partition Coefficient) | 2.31 |

| CYP Inhibition | CYP1A2 (Yes), CYP2C19 (Yes), CYP3A4 (No) |

| Biological Activity | Antimicrobial, Cytotoxicity |

| Plant Growth Activity | Stimulates germination and growth |

Applications De Recherche Scientifique

Scientific Research Applications

Benzyl bis(2-bromoethyl)carbamate has been explored for various applications:

Organic Synthesis

- Building Block : It serves as a building block in the synthesis of complex organic molecules. Its reactivity allows chemists to create diverse derivatives through substitution reactions .

- Synthesis of Azetidines and Aziridines : The compound is utilized as a synthetic linker for producing alkylated azetidines and aziridines, which are important structures in medicinal chemistry.

Medicinal Chemistry

- Therapeutic Agents : this compound has been used in synthesizing potential therapeutic agents targeting various biological pathways. For instance, it has been involved in the development of compounds aimed at modulating central nervous system activity .

- Anticancer Research : It has applications in anticancer drug development, particularly in creating prodrugs that can be activated by specific enzymes like DT-diaphorase, enhancing their cytotoxicity against cancer cells .

Material Science

- Polymer Chemistry : The compound can be employed in polymer synthesis, where it acts as a cross-linking agent or modifier to enhance the properties of polymers used in various applications .

Case Studies and Research Findings

Several studies have documented the utility of this compound:

- Study on Aza-Michael Reactions : Research demonstrated that this compound could effectively participate in aza-Michael reactions to form pyrrolidine derivatives, which are valuable intermediates in drug synthesis.

- Anticancer Applications : A study highlighted its role in synthesizing naphthoquinone derivatives that showed promising cytotoxic effects against human colon cancer cell lines. These compounds were designed to release alkylating agents upon enzymatic activation, showcasing the compound's potential in targeted cancer therapy .

Propriétés

IUPAC Name |

benzyl N,N-bis(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXFVMMTKPFXAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596590 | |

| Record name | Benzyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189323-09-9 | |

| Record name | Benzyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-N,N-bis(2-bromoethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.